CID 75358208
Description
CID 75358208 is a PubChem Compound Identifier (CID) corresponding to a specific chemical entity. Despite this, the evidence includes detailed analyses of structurally related compounds, such as chaetogobosin derivatives and briaviolides, which share functional groups or biosynthetic pathways that may align with this compound’s hypothetical properties.
Properties
InChI |
InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64+,65+,66-,67+,69+,70-,71+,72+,73+,74-,75+,76+,77+,78+,79-,80+,81-,82-,83-,84-,85+,86+,96+,97+/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBREICAXZPFDD-WRZASSRDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@@H](CC(=O)N)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@@H](C)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H212N44O35S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2899.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Chaetogobosin Family
describes compounds 3, 4, 5, and 6 , which are epoxidized or oxidized derivatives of chaetogobosin Vb (16) and G (15). Key comparisons include:
| Property | Compound 3 (Chaetogobosin Vb derivative) | Compound 4 (Epoxidation product of 3) | Compound 5 (Modified chaetogobosin G) |
|---|---|---|---|
| Molecular Formula | C31H34N2O7 | C31H34N2O8 | C31H34N2O8 |
| Key Modifications | Double bond at C-5/C-6 | Epoxide at C-5/C-6 | Nitro group at C-1'; carbonyl at C-3' |
| NMR Shifts (δC) | C-5: 130.2; C-6: 127.4 | C-5: 63.0; C-6: 65.1 | C-3': 200.3; C-1': 148.5 |
| Biological Relevance | Antifungal activity | Enhanced stability | Altered receptor binding |
- Compound 4 differs from 3 by the replacement of a double bond with an epoxide, confirmed via HMBC correlations and NOESY data .
Briaviolides: Functional Analogues
highlights briaviolide F (6) and briaviolide G (7) , which share a cembrane-derived scaffold. Differences include:
| Property | Briaviolide F (6) | Briaviolide G (7) |
|---|---|---|
| Molecular Formula | C28H39O10Cl | C26H33O11Cl |
| Substituents | 2β-hydroxyl; 12α-hexanoyl | 2β-hydroxyl; 12α-acetyl |
| NMR Shifts (δC) | C-2: 74.0; C-12: 69.7 | C-2: 73.8; C-12: 68.9 |
| Biological Activity | Cytotoxic against tumor cells | Reduced cytotoxicity |
- The hexanoyl group in 6 vs. acetyl in 7 impacts hydrophobicity and membrane permeability, influencing bioactivity .
Hypothetical Comparison with CID 75358208
Assuming this compound belongs to these families, its properties might involve:
- Structural motifs : Epoxide or nitro groups modifying reactivity.
- Spectroscopic profiles : Similar ¹H/¹³C NMR shifts (e.g., δC 60–70 for epoxides, δC 190–210 for carbonyls).
- Bioactivity : Antifungal or cytotoxic effects, contingent on substituent electronic effects.
Research Findings and Implications
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